An In-depth Technical Guide to 2,3-Dimethylnaphthalene: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Dimethylnaphthalene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylnaphthalene (2,3-DMN) is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core with two methyl groups at the C2 and C3 positions. As a member of the dimethylnaphthalene isomer group, it is found in complex hydrocarbon mixtures such as coal tar and crude oil.[1] While not as extensively studied as its 2,6-isomer, which is a precursor for high-performance polymers, 2,3-DMN serves as a crucial reference compound in environmental analysis, toxicology, and as a potential building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and standard experimental protocols for its synthesis and characterization. It also touches upon the limited, yet important, toxicological and metabolic context relevant to drug development and safety assessment.
Chemical Structure and Identification
2,3-Dimethylnaphthalene consists of a bicyclic aromatic system of naphthalene substituted with two methyl groups on one of its rings. This substitution pattern influences its electronic properties and steric profile compared to other isomers.
| Identifier | Value |
| IUPAC Name | 2,3-dimethylnaphthalene[2] |
| Synonyms | Guajen, 2,3-DMN[2][3] |
| CAS Number | 581-40-8[2][3] |
| Molecular Formula | C₁₂H₁₂[2] |
| SMILES | CC1=CC2=CC=CC=C2C=C1C[2] |
| InChI | InChI=1S/C12H12/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-8H,1-2H3[2] |
| InChIKey | WWGUMAYGTYQSGA-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of 2,3-DMN are essential for its handling, purification, and application in various experimental settings. It typically appears as white flakes.[4]
| Property | Value | Source |
| Molecular Weight | 156.22 g/mol | [2] |
| Melting Point | 103-105 °C | [3] |
| Boiling Point | 268-269 °C (at 760 mmHg) | [3] |
| Solubility | Insoluble in water (1.99 mg/L @ 25 °C); Soluble in ethanol (B145695) and acetone (B3395972). | [3] |
| Vapor Pressure | 0.012 mmHg @ 25 °C (estimated) | [3] |
| logP (o/w) | 4.40 | [3] |
Synthesis and Purification
While 2,3-DMN can be isolated from fossil fuels, its specific synthesis is often required for high-purity applications. A common synthetic strategy involves the cyclization and subsequent dehydrogenation of appropriate precursors.
General Synthesis Protocol: Diels-Alder and Aromatization Approach
A representative synthesis involves the reaction of an appropriate diene and dienophile, followed by aromatization. One conceptual route is the reaction of o-xylene (B151617) with butadiene to form a dimethyltetralin intermediate, which is then dehydrogenated.[5]
Step 1: Cyclization of o-Xylene and Butadiene
-
Reactants : o-Xylene and 1,3-Butadiene.
-
Catalyst : A solid acid catalyst (e.g., a zeolite or solid phosphoric acid).[5]
-
Procedure : The reactants are passed over a heated catalyst bed. The temperature for cyclization is typically maintained between 200°C and 275°C.[5] This reaction forms a mixture of dimethyltetralin isomers.
Step 2: Dehydrogenation to 2,3-Dimethylnaphthalene
-
Reactant : The dimethyltetralin mixture from Step 1.
-
Catalyst : A dehydrogenation catalyst, such as platinum or palladium on a support (e.g., alumina).
-
Procedure : The dimethyltetralin vapor is passed over the catalyst at an elevated temperature, typically ranging from 220°C to 420°C, to induce aromatization to the corresponding dimethylnaphthalene isomers.[5]
Step 3: Isomerization (Optional)
-
The resulting mixture of dimethylnaphthalene isomers, which includes the 1,4-, 1,3-, and 2,3-isomers, can be passed over an isomerization catalyst to enrich the desired 2,3-DMN product.[6]
Caption: Conceptual synthesis pathway for dimethylnaphthalenes.
Purification Protocol: Recrystallization
For purifying crude 2,3-DMN, recrystallization is a highly effective method due to its solid nature at room temperature.
-
Solvent Selection : Ethanol (EtOH) is a commonly cited solvent for recrystallization.[4] A mixture of methanol (B129727) and acetone has also been shown to be effective for purifying DMN isomers.[7]
-
Procedure :
-
Dissolve the crude 2,3-DMN solid in a minimum amount of hot ethanol.
-
If impurities are present, perform a hot filtration to remove any insoluble material.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove residual solvent.
-
Spectroscopic and Analytical Characterization
Characterization is essential to confirm the identity and purity of 2,3-DMN.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR Protocol :
-
Sample Preparation : Dissolve 5-10 mg of purified 2,3-DMN in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
-
Acquisition : Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Signals : The spectrum is relatively simple. Key expected chemical shifts (δ) in CDCl₃ are approximately:
-
~2.4 ppm (singlet, 6H, -CH₃ groups)
-
~7.2-7.8 ppm (multiplets, 6H, aromatic protons)
-
-
-
¹³C NMR Protocol :
-
Sample Preparation : Use a more concentrated sample (~20-50 mg) in CDCl₃.
-
Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals : Expect distinct signals for the methyl carbons and the aromatic carbons, with quaternaries showing lower intensity.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups.
-
Protocol (FTIR-ATR) :
-
Place a small amount of the solid 2,3-DMN directly onto the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Bands :
-
~3050 cm⁻¹ (aromatic C-H stretch)
-
~2950-2850 cm⁻¹ (aliphatic C-H stretch from methyl groups)
-
~1600, 1500 cm⁻¹ (aromatic C=C ring stretching)
-
Below 900 cm⁻¹ (C-H out-of-plane bending, characteristic of substitution pattern)
-
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern.
-
Protocol (Electron Ionization - GC-MS) :
-
Introduce a dilute solution of 2,3-DMN into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Use a standard EI energy of 70 eV.
-
Expected Ions :
-
Molecular Ion (M⁺) : m/z = 156 (corresponding to C₁₂H₁₂⁺)[2]
-
Major Fragment : m/z = 141 ([M-CH₃]⁺), resulting from the loss of a methyl group.
-
-
Caption: General workflow for purification and analysis of 2,3-DMN.
Biological Context and Toxicological Considerations
The biological activity of 2,3-Dimethylnaphthalene is not extensively documented in dedicated studies. However, as a PAH, its toxicological profile can be inferred from studies on related compounds like naphthalene and other dimethylnaphthalene isomers.
-
Metabolism : Like other PAHs, dimethylnaphthalenes are expected to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[8] Metabolism can occur via two primary routes: oxidation of the aromatic ring to form epoxides and dihydrodiols, or oxidation of the methyl groups to form hydroxymethyl and carboxylic acid derivatives.[8][9] The formation of reactive epoxide intermediates is a common mechanism of PAH-induced toxicity.[9]
-
Toxicity : 2,3-DMN is classified as harmful if swallowed (Acute Toxicity 4, oral).[2] General hazards are similar to those of naphthalene, which can cause irritation.[2] Studies on other dimethylnaphthalene isomers have shown rapid absorption and elimination, with metabolites found in both urine and feces.[9] The covalent binding of reactive metabolites to tissue proteins is a key concern, though the specific toxicity of 2,3-DMN and its metabolites remains an area for further investigation.[9]
For drug development professionals, 2,3-DMN and its derivatives represent potential scaffolds, but a thorough toxicological assessment would be required. Its presence as an environmental substance also makes it relevant for metabolism and safety studies of drug candidates that may share structural similarities or metabolic pathways.
Conclusion
2,3-Dimethylnaphthalene is a well-defined aromatic hydrocarbon with established chemical and physical properties. While its synthesis and characterization are straightforward using standard organic chemistry protocols, its biological role and toxicological profile are not fully elucidated. For researchers, it serves as a valuable standard for analytical methods and a potential starting material for more complex molecular architectures. For those in drug development, understanding the metabolism and potential toxicity of such PAH structures is crucial for evaluating the safety of new chemical entities that may contain similar bicyclic aromatic systems. Further research is needed to fully characterize its biological impact.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2,3-Dimethylnaphthalene | C12H12 | CID 11386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-dimethyl naphthalene, 581-40-8 [thegoodscentscompany.com]
- 4. 2,3-DIMETHYLNAPHTHALENE | 581-40-8 [chemicalbook.com]
- 5. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 6. nacatsoc.org [nacatsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
